4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one
Description
Properties
IUPAC Name |
4-chloro-2-methyl-7,8-dihydro-5H-quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-5-11-8-3-2-6(13)4-7(8)9(10)12-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIAONFSQWRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC(=O)CC2)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717057 | |
| Record name | 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-33-4 | |
| Record name | 4-Chloro-7,8-dihydro-2-methyl-6(5H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and infectious diseases.
Synthesis and Characterization
The compound can be synthesized through various methods, often involving the cyclization of appropriate precursors. The molecular formula is C_10H_10ClN_3O, with a molecular weight of approximately 196.63 g/mol. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Anticancer Properties
This compound has shown promising anticancer activity in several studies. It exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (SK-OV-3).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The mechanism of action involves the inhibition of tubulin assembly, leading to cell cycle arrest and apoptosis. Studies indicate that the compound's activity is superior to some established chemotherapeutics, suggesting its potential as a lead compound for further development.
Anti-leishmanial Activity
In addition to its anticancer properties, this compound has demonstrated anti-leishmanial activity. In silico studies have shown that it binds effectively to key proteins involved in Leishmania metabolism.
Table 2: Anti-leishmanial Activity
| Compound | IC50 (µg/mL) | Target Protein | Reference |
|---|---|---|---|
| 4-Chloro... | 0.05 | Pyridoxal Kinase | |
| Other Derivative | 1.61 | Trypanothione Reductase |
These findings suggest that this compound could serve as a template for developing new treatments for leishmaniasis.
Case Studies
- Cytotoxicity in MCF-7 Cells : A study assessed the cytotoxic effects of various quinazolinone derivatives on MCF-7 cells using an LDH release assay, revealing significant cytotoxicity at concentrations between 4–8 µg/mL for related compounds .
- In Vivo Toxicity Assessment : In acute toxicity studies on mice treated with high doses of quinazolinone derivatives, no adverse effects were noted after a 14-day observation period, indicating a favorable safety profile .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one is being investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity : Research has shown that derivatives of quinazolinones exhibit significant anticancer properties. For instance, studies indicate that compounds similar to 4-chloro derivatives can inhibit cancer cell proliferation and induce apoptosis in breast cancer models by targeting specific proteins like BRD4 and PARP1 .
- Antimicrobial Properties : Quinazolinone derivatives have been explored for their antimicrobial activities. In vitro studies suggest that modifications to the quinazolinone core can enhance efficacy against various pathogens, including resistant strains .
Biological Research
The compound is also being utilized in biological studies:
- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit enzymes involved in disease pathways. For example, it may act as an inhibitor of cholinesterases, which are implicated in neurodegenerative diseases .
- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to target proteins. These studies utilize molecular docking techniques to predict how well the compound interacts with specific biological targets, providing insights into its potential applications in drug design .
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of various quinazolinone derivatives, including this compound. The results indicated that these compounds could effectively induce apoptosis in cancer cell lines with minimal toxicity to normal cells. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, derivatives of this compound were tested against several bacterial strains. The findings demonstrated significant inhibitory effects on growth, suggesting potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dihydroquinazolinone/Pyridopyrimidine Family
(a) Benzyl 4-Chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Structural Differences: This compound replaces the quinazolinone core with a pyridopyrimidine ring, introducing a benzyl carboxylate group.
- Synthesis : Similar to the target compound, chlorination with POCl₃ is employed, followed by displacement reactions with sodium alkoxides to introduce alkoxy groups .
- Applications : Pyridopyrimidine derivatives are often explored for kinase inhibition, highlighting the role of the heterocyclic core in target binding.
(b) tert-Butyl 4-Chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Structural Differences : Features a tert-butyl ester group instead of the free amine or hydroxyl group in the target compound.
- Physical Properties : Molecular weight = 283.75 g/mol; storage requires an inert atmosphere at 2–8°C due to sensitivity to hydrolysis or oxidation .
- Hazards : Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation .
Triazoloquinazoline Derivatives
(a) 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one
- Structural Differences: Incorporates a triazole ring fused to the quinazolinone core and a cinnamoyl substituent.
- Synthesis : Prepared via acylation with cinnamoyl chloride in the presence of potassium iodide and DMF .
- Pharmacology : Triazoloquinazolines are evaluated for CNS activity, suggesting that substituents like cinnamoyl may enhance blood-brain barrier penetration .
(b) Alkyl 2-(3-Substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) Acetate Derivatives
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s chloro and methyl groups enable further functionalization, akin to pyridopyrimidine derivatives, which undergo alkoxide displacement for diversification .
- Pharmacological Potential: While triazoloquinazolines exhibit marked bioactivity, the chloro-methyl quinazolinone’s electronic profile (electron-withdrawing Cl, electron-donating Me) may favor interactions with enzymatic targets like proteases or kinases.
- Safety Profile : Hazards associated with the tert-butyl analogue (e.g., H302 for oral toxicity) suggest that the target compound may require similar handling precautions .
Q & A
Q. What are the recommended synthetic routes for preparing 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors with chlorinating agents. For example, refluxing 5,5-dimethylcyclohexane-1,3-dione with substituted aldehydes in ethanol/triethylamine under controlled conditions yields quinazolinone derivatives. Optimization includes adjusting reaction time (1–24 hours), solvent polarity, and catalyst ratios to improve yields (e.g., 72–85% yields reported for similar compounds) . Monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 1.87–1.95 ppm for CH2 groups in dihydroquinazolinones) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1687 cm⁻¹, NH/OH stretches at 3200–3450 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 454.31 for a related chlorinated quinazolinone) .
- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How should researchers handle safety and stability concerns during synthesis?
- Glove Selection : Use EN 374-certified gloves for chlorinated intermediates; test for impermeability .
- Ventilation : Employ fume hoods or respiratory protection when handling volatile reagents (e.g., chlorinating agents) .
- Waste Management : Avoid drainage contamination; use sealed containers for halogenated byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?
- Dose-Response Analysis : Validate activity thresholds using IC50/EC50 values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to kinases or GPCRs, followed by in vitro validation .
- Meta-Analysis : Compare datasets from diverse cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
Q. How can the reaction mechanism of this compound in substitution reactions be elucidated?
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps.
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/hydrogen transfer pathways .
- DFT Calculations : Simulate transition states (e.g., Gaussian 09) to predict regioselectivity in nucleophilic substitutions .
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- In Vitro Assays : Use ADP-Glo™ kinase assays to measure ATP consumption in presence of the compound .
- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to resolve binding modes .
- SAR Studies : Modify substituents (e.g., chloro to fluoro) and correlate changes with inhibitory activity .
Q. How can researchers address low yields in large-scale synthesis?
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer for multi-step reactions .
- Catalyst Screening : Test Pd/C or Ni-based catalysts for reductive steps to minimize side products .
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
Data Analysis and Reproducibility
Q. What statistical approaches validate reproducibility in pharmacological studies?
- ANOVA : Compare triplicate/triplicate-independent experiments to assess variability .
- Bland-Altman Plots : Quantify agreement between assay replicates (e.g., IC50 values across labs) .
- Machine Learning : Train models on PubChem data to predict outliers in activity datasets .
Q. How are computational tools used to predict the environmental impact of synthetic byproducts?
- QSAR Models : Estimate toxicity (e.g., LC50) using software like EPI Suite .
- Degradation Studies : Simulate photolysis/hydrolysis pathways with Advanced Chemistry Development (ACD) software .
Tables for Key Data
Q. Table 1: Comparative Yields in Quinazolinone Syntheses
| Reaction Conditions | Yield (%) | Reference |
|---|---|---|
| Ethanol, reflux, 1 hour | 85 | |
| DMF, room temperature, 24h | 81 | |
| Flow reactor, 60°C | 92 |
Q. Table 2: Biological Activity of Analogous Compounds
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 4-Chloro-2-methyl derivative | EGFR | 48 ± 2.1 |
| 4-Fluoro analog | VEGFR2 | 112 ± 5.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
